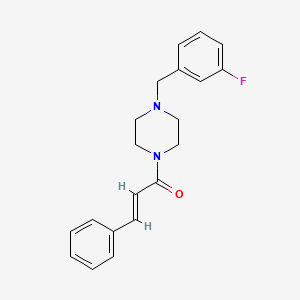

1-cinnamoyl-4-(3-fluorobenzyl)piperazine

Description

Properties

IUPAC Name |

(E)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCXSHUYRWCPDM-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Potential

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including those containing cinnamoyl groups, as anticancer agents. A notable study synthesized several derivatives of 1-benzhydryl-4-cinnamylpiperazine and evaluated their activity against human cervical cancer (HeLa) and murine microglial (BV-2) cell lines. Compounds demonstrated moderate to good anticancer activity, with some exhibiting IC50 values as low as 13.23 µM against HeLa cells, indicating their potential as lead compounds for further development in cancer therapy .

Monoamine Oxidase B (MAO-B) Inhibition

1-Cinnamoyl-4-(3-fluorobenzyl)piperazine has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. This enzyme is significant in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases like Parkinson's disease. The binding studies and molecular docking analyses suggest that derivatives of this compound may exhibit affinity towards MAO-B, which could lead to the development of new therapeutic agents for neurological disorders .

Tyrosinase Inhibition

Another application includes its role as a potential tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders and certain types of skin cancer. The cinnamoyl moiety in the structure enhances its ability to inhibit tyrosinase activity, making it a candidate for further investigation in dermatological applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship studies emphasize the importance of both the piperazine core and the cinnamoyl group in modulating biological activity. Variations in these groups can lead to significant changes in pharmacological effects, making SAR studies essential for developing more effective derivatives .

Case Study 1: Anticancer Activity

A study conducted by Shivaprakash et al. synthesized a series of (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives and evaluated their anticancer properties. The results indicated that specific modifications on the piperazine scaffold significantly enhanced anticancer activity against selected cell lines, suggesting that similar modifications on 1-cinnamoyl-4-(3-fluorobenzyl)piperazine could yield promising results .

Case Study 2: MAO-B Ligands

Research into fluorinated cinnamylpiperazines revealed insights into their binding affinity to MAO-B. Although the initial binding affinities were not sufficient for PET imaging applications, the foundational work laid out strategies for enhancing binding properties through structural modifications, which could be applied to 1-cinnamoyl-4-(3-fluorobenzyl)piperazine .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines based on substituent types . The structural variations in 1-cinnamoyl-4-(3-fluorobenzyl)piperazine and analogues are compared below:

| Compound | 1-Position Substituent | 4-Position Substituent | Key Structural Features |

|---|---|---|---|

| 1-Cinnamoyl-4-(3-FBz)piperazine | Cinnamoyl (propenoyl-phenyl) | 3-Fluorobenzyl | Conjugated system, fluorinated aryl |

| Flunarizine (reference drug) | Bis(4-fluorophenyl)methyl | Cinnamyl (E-configuration) | Rigid diphenylmethyl, anti-migraine |

| 1-(4-Fluorobenzyl)piperazine | - | 4-Fluorobenzyl | Simple fluorinated benzyl |

| GBR 12909 (DA transporter) | Bis(4-fluorophenyl)methoxy | 3-Phenylpropyl | Dopamine reuptake inhibitor |

| KU-0059436 (PARP inhibitor) | Cyclopropanecarbonyl | 4-Fluorobenzyl-phthalazinone | PARP-1/2 inhibition, clinical candidate |

Key Observations :

- Fluorine position : The 3-fluorobenzyl substituent may confer distinct electronic effects compared to 4-fluoro analogues (e.g., flunarizine), influencing receptor selectivity .

Physicochemical Properties

The solubility, pKa, and lipophilicity of piperazine derivatives are highly dependent on substituents and spacer groups:

| Compound | Spacer Between Piperazine and Substituent | Aqueous Solubility (μM) | Calculated pKa (piperazine N) | logP/logD |

|---|---|---|---|---|

| 1-Cinnamoyl-4-(3-FBz)piperazine | Direct attachment (no spacer) | Predicted: <20 | Predicted: ~3.8 | High |

| Piperazine-quinolones (8ac) | Ethylene spacer | >80 (pH 2.0/6.5) | 6–7 | Moderate |

| Piperazine-quinolones (8a) | Direct attachment | <20 (pH 2.0/6.5) | ≤3.8 | High |

| Flunarizine | Direct attachment | Low | ~7.5 | 5.2 (logP) |

Key Observations :

- The absence of a spacer in 1-cinnamoyl-4-(3-FBz)piperazine likely reduces solubility (<20 μM) due to increased lipophilicity, similar to direct-attachment quinolones .

- The cinnamoyl group may lower the pKa of the piperazine nitrogen (predicted ~3.8), reducing protonation and membrane permeability at physiological pH .

Pharmacological Activity

Binding Affinity and Enzyme Inhibition

| Compound | Target | Activity (IC₅₀/Ki) | Selectivity Notes |

|---|---|---|---|

| 1-Cinnamoyl-4-(3-FBz)piperazine | Hypothetical: σ1 receptors | Predicted: <100 nM | Potential CNS penetration |

| Flunarizine | Ca²⁺ channels | 15 nM (T-type Ca²⁺) | Anti-migraine, vasodilatory |

| GBR 12909 | Dopamine Transporter (DAT) | 8.0–8.2 nM | >50-fold selectivity over SERT |

| KU-0059436 (Olaparib) | PARP-1/2 | 1–10 nM | BRCA-deficient cancer therapy |

| Piperazine-thiazolopyrimidine (3) | hA2A adenosine receptor | 58 nM | Benzyl substituent preferred |

Key Observations :

- The 3-fluorobenzyl group may enhance σ1 receptor affinity, as seen in related fluorobenzyl-piperazine radioligands (e.g., Ki = 1.4 nM for σ1 in ).

Metabolic Stability

Piperazine rings are prone to oxidative metabolism, but substituents can mitigate this:

| Compound | Metabolic Hotspot | Key Metabolites | Stability Enhancement Strategy |

|---|---|---|---|

| 1-Cinnamoyl-4-(3-FBz)piperazine | Piperazine N-dealkylation | Predicted: Defluorination | Bulky cinnamoyl hinders enzymes |

| Fluoroquinolones (e.g., ciprofloxacin) | Piperazine oxidation | Dealkylation, hydroxylation | MnO2-mediated environmental degradation |

| Homopiperazine derivatives | Ring-opening | N/A | Rigid bicyclic structures |

Key Observations :

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-cinnamoyl-4-(3-fluorobenzyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise Alkylation: React 3-fluorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-(3-fluorobenzyl)piperazine intermediate .

- Cinnamoylation: Introduce the cinnamoyl group via acyl chloride coupling in dichloromethane (DCM) with triethylamine as a base.

- Optimization Tips:

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 8:1) and purify via silica gel chromatography .

- Adjust solvent polarity (e.g., DMF for polar intermediates, DCM for acylation) to enhance yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing 1-cinnamoyl-4-(3-fluorobenzyl)piperazine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

- X-ray Crystallography: Resolve ambiguous stereochemistry using single-crystal diffraction (if crystallizable) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

Methodological Answer:

Contradictions often arise from structural modifications or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, fluorobenzyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .

- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, regression) to identify outliers .

Advanced: What computational approaches are effective for predicting receptor-binding interactions of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger to model interactions with serotonin (5-HT₁A) or dopamine receptors. Key steps:

- Prepare ligand and receptor files (PDB format).

- Define binding pockets (e.g., transmembrane helices for GPCRs).

- Score poses using force fields (e.g., MM-GBSA) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors near the fluorobenzyl group) using MOE or Discovery Studio .

Advanced: How to design SAR studies to optimize the anticancer activity of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine?

Methodological Answer:

- Scaffold Modification:

- Cinnamoyl Group: Replace with substituted acrylamides (e.g., nitro or methoxy groups) to enhance DNA intercalation .

- Fluorobenzyl Position: Test 2-, 3-, and 4-fluoro isomers to compare cytotoxicity profiles .

- Bioisosteric Replacement: Substitute piperazine with piperidine or morpholine to alter pharmacokinetics .

- In Vivo Validation: Use xenograft models (e.g., murine breast cancer) with dose escalation (10–100 mg/kg) and monitor tumor volume via caliper measurements .

Advanced: What experimental models are suitable for evaluating the pharmacokinetic stability of this compound?

Methodological Answer:

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .

- Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions .

- Blood-Brain Barrier (BBB) Penetration: Employ in vitro BBB models (e.g., co-culture of endothelial cells and astrocytes) or in situ perfusion in rodents .

Advanced: How can thermal and chemical stability be assessed under experimental storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under N₂ atmosphere .

- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation products via HPLC .

- Long-Term Stability: Store at –20°C, 4°C, and 25°C for 6–12 months and compare impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.